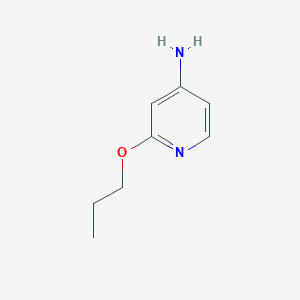
2-Propoxypyridin-4-amine
Cat. No. B8783188
M. Wt: 152.19 g/mol
InChI Key: XLUBTSIANJSREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04818271
Procedure details


A solution of 4.4 grams (0.017 mole) of (1,1-dimethylethyl) N-(2-propoxy-4-pyridinyl)carbamate in 20 ml of trifluoroacetic acid was stirred at ambient temperature for one hour. The excess trifluoroacetic acid was removed under reduced pressure. The yield of 4-amino-2-propoxypyridine was 2.6 grams as an oil.
Name
(1,1-dimethylethyl) N-(2-propoxy-4-pyridinyl)carbamate
Quantity
4.4 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:10]=[C:9]([NH:11]C(=O)OC(C)(C)C)[CH:8]=[CH:7][N:6]=1)[CH2:2][CH3:3]>FC(F)(F)C(O)=O>[NH2:11][C:9]1[CH:8]=[CH:7][N:6]=[C:5]([O:4][CH2:1][CH2:2][CH3:3])[CH:10]=1
|
Inputs


Step One
|
Name
|
(1,1-dimethylethyl) N-(2-propoxy-4-pyridinyl)carbamate
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)OC1=NC=CC(=C1)NC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess trifluoroacetic acid was removed under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC(=NC=C1)OCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
